molecular formula C9H12O2 B034055 Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI) CAS No. 100938-99-6

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-(9CI)

Cat. No.: B034055
CAS No.: 100938-99-6
M. Wt: 152.19 g/mol
InChI Key: SBMJBHWIZYDYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Bicuculline involves several steps, starting from the appropriate isoquinoline derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of D-Bicuculline typically involves large-scale synthesis using similar synthetic routes as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: D-Bicuculline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of D-Bicuculline .

Scientific Research Applications

Chemistry: D-Bicuculline is used as a tool compound to study the structure-activity relationships of GABA A receptor antagonists. It helps in understanding the binding interactions and the effects of structural modifications on receptor activity .

Biology: In biological research, D-Bicuculline is employed to investigate the role of GABAergic inhibition in various physiological processes. It is used to study neural circuits, synaptic transmission, and the mechanisms underlying epilepsy and other neurological disorders .

Medicine: D-Bicuculline is used in preclinical studies to explore potential therapeutic targets for epilepsy and other conditions involving GABAergic dysfunction. It helps in identifying new drug candidates and understanding their mechanisms of action .

Industry: In the pharmaceutical industry, D-Bicuculline serves as a reference compound for developing new GABA A receptor antagonists. It is also used in quality control and standardization of related products .

Properties

CAS No.

100938-99-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)ethanone

InChI

InChI=1S/C9H12O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h3,8H,4-5H2,1-2H3

InChI Key

SBMJBHWIZYDYRO-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCC2(C(C1)O2)C

Canonical SMILES

CC(=O)C1=CCC2(C(C1)O2)C

Synonyms

Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-en-3-yl)- (9CI)

Origin of Product

United States

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